molecular formula C9H6BrClO B1444157 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1260017-17-1

6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1444157
CAS No.: 1260017-17-1
M. Wt: 245.5 g/mol
InChI Key: CIJVZOAAXYBBEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves several steps. One possible method is the reaction of the amide substrate 6 with trifluoromethanesulfonic acid (CF3SO3H) in anhydrous CHCl3 or CH2Cl2 solution. The mixture is stirred for several hours, followed by pouring into ice. The product is then extracted into CHCl3, washed with water and brine, and dried over anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused indene ring system with bromine and chlorine substituents. The compound’s InChI code is: 1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 .

Scientific Research Applications

Reactivity and Mechanism Studies

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one may not have been directly studied, but related compounds have been extensively explored for their reactivity and mechanisms in various chemical reactions. For instance, the reactivity of 1-chloro-3-phenyldiazirines with bromide ions leads to compounds that could offer insights into reaction mechanisms involving halogenated compounds, potentially providing a conceptual framework for understanding the reactivity of this compound (Martinu & Dailey, 2006).

Catalytic Applications

Compounds related to this compound have been utilized as catalysts in organic synthesis. For instance, a novel N-bromo sulfonamide reagent was synthesized and used as a highly efficient catalyst for the synthesis of complex organic molecules, showcasing the potential of bromo- and chloro-substituted compounds in catalysis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Photoreaction Mechanisms

The study of photoreaction mechanisms of bromo- and chloro-substituted compounds, like 2-bromophenols and their derivatives, provides insights into the photochemical behavior of related compounds. Such studies are crucial in understanding the light-induced reactions of this compound and can be applied in fields like material sciences and photochemistry (Akai, Kudoh, Takayanagi, & Nakata, 2002).

Synthesis of Complex Molecules

Bromo- and chloro-substituted compounds are often key intermediates in the synthesis of complex organic molecules. The synthesis methodologies developed for these compounds can provide a framework for synthesizing this compound and its derivatives, which can be valuable in medicinal chemistry and material sciences (Jasouri, Khalafy, Badali, & Piltan, 2010).

Crystal Structure Analysis

Understanding the crystal structure of related compounds, like 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, can provide valuable insights into the structural characteristics of this compound. Such analysis is crucial for material characterization, drug design, and other applications where molecular structure plays a key role (Jotani, Lee, Lo, & Tiekink, 2019).

Properties

IUPAC Name

6-bromo-4-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVZOAAXYBBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260017-17-1
Record name 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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